molecular formula C18H26N2O6 B1400438 Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate CAS No. 1089330-72-2

Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate

Cat. No. B1400438
M. Wt: 366.4 g/mol
InChI Key: XCKCQDNUCODYMU-UHFFFAOYSA-N
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Description

Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate is a chemical compound with the molecular formula C18H26N2O6 . It has a molecular weight of 366.41 .


Synthesis Analysis

The synthesis of Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate involves the reaction of Ethyl 6-aminonicotinate and Di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate is represented by the molecular formula C18H26N2O6 .


Physical And Chemical Properties Analysis

Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate has a predicted boiling point of 446.1±55.0 °C and a predicted density of 1.166±0.06 g/cm3 . Its pKa is predicted to be -0.93±0.10 .

Scientific Research Applications

  • Stereoselective Synthesis : Kokotos, Markidis, and Mikros (2003) reported the use of Ethyl (E)-7-azido-6-[bis(tert-butoxycarbonyl)amino]-2-heptenoate in a stereoselective intramolecular azide 1,3-dipolar cycloaddition, leading to the formation of a stable triazoline (G. Kokotos, T. Markidis, & E. Mikros, 2003).

  • Synthesis of Marine Alkaloid Analogues : Carbone et al. (2013) utilized substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates in the synthesis of deaza-analogues of the bis-indole alkaloid topsentin (A. Carbone et al., 2013).

  • Synthesis of Vic-Dioxime : Musluoǧlu and Bekaroğlu (1996) prepared a new vic-dioxime compound using di-tert-butyl-4-amino-4-[2-(tert-butoxycarbonyl)-ethyl]heptanedioate, which was then used to synthesize transition metal complexes (E. Musluoǧlu & Ö. Bekaroğlu, 1996).

  • Guanidine Formation : Kim and Qian (1993) described the use of N,N′-di-(tert-butoxycarbonyl)thiourea in an efficient method for bis-Boc protected guanidine formation (K. Kim & L. Qian, 1993).

  • Synthesis of α-Amino Acids : Williams et al. (2003) utilized Ethyl N-tert-butyloxycarbonyl-N-(1′2′-diphenyl-2-hydroxyethyl)glycinate in the asymmetric synthesis of α-amino acids, specifically in the synthesis of (5S,6R)-4-tert-Butoxycarbonyl-5,6-diphenymorpholin-2-one (Robert M. Williams et al., 2003).

  • Synthesis of α-Amino Esters/Ketones : Xu et al. (2020) reported the use of N,O-Bis(tert-butoxycarbonyl)hydroxylamines as imine surrogates in a catalytic asymmetric method for the synthesis of α-amino esters and ketones (Huacheng Xu et al., 2020).

  • Synthesis of 2′-Deoxy-6-Thioguanosine : Onizuka, Taniguchi, and Sasaki (2009) used 6-S-[2-[(2-ethylhexyl)oxycarbonyl]ethyl)}-3′,5′-O-bis(tert-butyldimethylsilyl)-2′-deoxy-6-thiogua nosine in the synthesis of 2′-deoxy-6-thioguanosine and its incorporation into oligodeoxynucleotides (Kazumitsu Onizuka, Y. Taniguchi, & S. Sasaki, 2009).

properties

IUPAC Name

ethyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-8-24-14(21)12-9-10-13(19-11-12)20(15(22)25-17(2,3)4)16(23)26-18(5,6)7/h9-11H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKCQDNUCODYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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